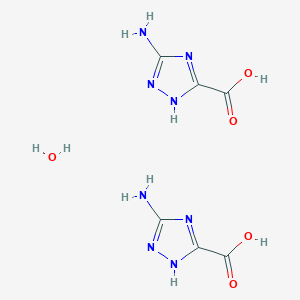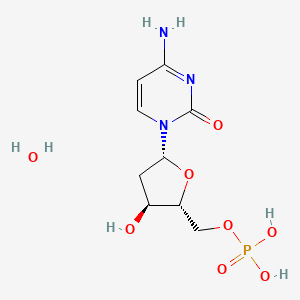
alpha,epsilon-Dibenzoyl-DL-lysine; 99%
Overview
Description
Alpha,epsilon-Dibenzoyl-DL-lysine is a chemical compound that belongs to the family of dibenzoyl lysine derivatives . . It is widely used in the cosmetic industry as a skin-lightening and skin-whitening agent .
Molecular Structure Analysis
The molecular formula of alpha,epsilon-Dibenzoyl-DL-lysine is C20H22N2O4 . Its molecular weight is 354.41 .Physical And Chemical Properties Analysis
Alpha,epsilon-Dibenzoyl-DL-lysine is a solid at 20 degrees Celsius . It appears as a white to almost white powder or crystal . It has a melting point range of 145.0 to 147.0 degrees Celsius . It is almost transparent in methanol .Scientific Research Applications
Biodistribution and Metabolism
Alpha,epsilon-Dibenzoyl-DL-lysine derivatives, such as isopeptides formed between the epsilon-amino group of lysine and the gamma-carboxamide group of glutamine, have been studied for their biodistribution, catabolism, and elimination in biological systems. These studies are crucial for understanding the metabolic fate of such compounds, especially when modified with radioactive labels like ^18F for imaging purposes. The research found significant differences in the biochemical behavior of labeled isopeptides, highlighting the importance of the chemical structure on their metabolic pathways (Hultsch et al., 2005).
Enzymatic Activity and Protein Modification
The enzymatic activity related to lysine and its derivatives has been explored in various contexts, including the synthesis of N-acyl derivatives of peptides, which can increase the hydrophobicity of lysine-containing peptides without affecting their biological activity. This process is significant for understanding the modification of proteins and peptides in biological systems and for developing novel bioactive compounds (Shenbagamurthi et al., 1985).
DNA Compaction and Delivery
Research into the development of novel polycationic peptides based on lysine, such as dendrimers derived from lysine, has shown potential for DNA compaction and delivery. These compounds, designed for effective gene construct delivery into cells, have been studied for their ability to form complexes with plasmid DNA and their intracellular localization and expression efficacy. This research is pivotal for advancements in gene therapy and molecular biology applications (Vlasov et al., 2004).
Antitumor Activity
Lysine derivatives have been investigated for their antitumor activities, as exemplified by L-lysine alpha-oxidase from Trichoderma viride, which has been shown to possess potent antitumor properties. The enzyme catalyzes the oxidation of L-lysine, among other amino acids, leading to the production of compounds that may have therapeutic applications in cancer treatment (Kusakabe et al., 1980).
Safety and Hazards
When handling alpha,epsilon-Dibenzoyl-DL-lysine, it is advised to avoid breathing mist, gas, or vapours. Contact with skin and eyes should be avoided. Use of personal protective equipment and chemical impermeable gloves is recommended. Ensure adequate ventilation and remove all sources of ignition. In case of a spill or leak, personnel should be evacuated to safe areas and people should be kept away from and upwind of the spill/leak .
properties
IUPAC Name |
2,6-dibenzamidohexanoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N2O4/c23-18(15-9-3-1-4-10-15)21-14-8-7-13-17(20(25)26)22-19(24)16-11-5-2-6-12-16/h1-6,9-12,17H,7-8,13-14H2,(H,21,23)(H,22,24)(H,25,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WZWYZPFOTAVDKN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)NCCCCC(C(=O)O)NC(=O)C2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20286480 | |
| Record name | n2,n6-dibenzoyllysine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20286480 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
354.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
alpha,epsilon-Dibenzoyl-DL-lysine | |
CAS RN |
1946-96-9 | |
| Record name | NSC46040 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=46040 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | n2,n6-dibenzoyllysine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20286480 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















![7,7-Dimethyl-1-(((4-(2-pyridyl)piperazinyl)sulfonyl)methyl)bicyclo[2.2.1]heptan-2-one](/img/structure/B6331475.png)